molecular formula C21H16FN3O3 B4929806 N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide

N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide

カタログ番号 B4929806
分子量: 377.4 g/mol
InChIキー: CWTSXTMRUOYQAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, also known as FIIN-3, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (RTKs). FGFRs play a crucial role in regulating cell growth, differentiation, and survival, and aberrant activation of these receptors has been implicated in a variety of human diseases, including cancer, skeletal disorders, and developmental disorders.

作用機序

N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide binds to the ATP-binding site of FGFRs and inhibits their kinase activity, thereby blocking downstream signaling pathways that promote cell growth and survival. This leads to the induction of apoptosis in cancer cells and the inhibition of bone growth in skeletal disorders.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, as well as to induce apoptosis and inhibit angiogenesis. In skeletal disorders, N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has been shown to inhibit bone growth and promote bone resorption. However, the physiological effects of N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide on normal tissues and organs have not been extensively studied.

実験室実験の利点と制限

One of the main advantages of using N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide in lab experiments is its high selectivity for FGFRs, which reduces off-target effects and toxicity. However, the use of N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide is limited by its low solubility and stability, which can affect its bioavailability and pharmacokinetics.

将来の方向性

Future research on N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide could focus on improving its pharmacokinetic properties and developing more potent and selective FGFR inhibitors. Additionally, the role of N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide in the treatment of developmental disorders could be further explored, as well as its potential use in combination with other cancer therapies. Finally, the physiological effects of N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide on normal tissues and organs could be studied to better understand its safety profile.

合成法

The synthesis of N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 4-fluorobenzylamine with 2-bromo-1-(2-hydroxyethyl)-5-isoquinolone, followed by the reaction of the resulting intermediate with 4-carboxyphenylboronic acid and 1,3-oxazole-4-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has been extensively studied as a potential therapeutic agent for cancer treatment. FGFRs are frequently overexpressed or mutated in various types of cancer, and targeting these receptors with small molecule inhibitors like N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has shown promising results in preclinical studies. In addition to cancer, N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has also been investigated for its potential role in treating skeletal disorders and developmental disorders.

特性

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3/c22-16-6-4-14(5-7-16)10-24-21(26)18-12-28-20(25-18)13-27-19-3-1-2-15-11-23-9-8-17(15)19/h1-9,11-12H,10,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTSXTMRUOYQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)OCC3=NC(=CO3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。